2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenylpiperazine moiety, and a sulfonylpropyl linkage attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Sulfonylation: The phenylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Benzamide: The sulfonylated phenylpiperazine is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide.
Reduction: Formation of 2-methoxy-N-(3-((4-phenylpiperazin-1-yl)propyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin receptors, which can modulate mood and cognition. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these receptors. Additionally, the benzamide core can interact with various enzymes and proteins, influencing their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a pyrimidine core instead of a benzamide.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine and pyridine moiety, offering different biological activities.
4-(3-(4-phenylpiperazin-1-yl)propyl)benzamide: Lacks the sulfonyl group, which may affect its binding properties and biological activity.
Uniqueness
2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is unique due to its combination of a methoxy group, phenylpiperazine moiety, and sulfonylpropyl linkage. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-methoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-20-11-6-5-10-19(20)21(25)22-12-7-17-29(26,27)24-15-13-23(14-16-24)18-8-3-2-4-9-18/h2-6,8-11H,7,12-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDDYSSTSUPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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